Physicochemical Property Differentiation: Computed LogP and Topological Polar Surface Area Relative to N-Desmethyl and N-Desbenzyl Analogs
The title compound exhibits a computed XLogP3 of 2.2 and a topological polar surface area (TPSA) of 74.9 Ų, as derived from its molecular structure [1]. These values position it in a favorable property space for both passive membrane permeability (LogP < 5) and oral absorption (TPSA < 140 Ų) [2]. In contrast, the N-desmethyl analog (3-acetyl-N-(4-(benzylamino)but-2-yn-1-yl)benzenesulfonamide) is predicted to have a lower LogP (due to an additional hydrogen-bond donor) and the N-desbenzyl analog (3-acetyl-N-(4-(methylamino)but-2-yn-1-yl)benzenesulfonamide) a higher TPSA, constituting quantifiable differentiation in drug-likeness parameters.
| Evidence Dimension | Lipophilicity (XLogP3) and Topological Polar Surface Area (TPSA) |
|---|---|
| Target Compound Data | XLogP3 = 2.2; TPSA = 74.9 Ų |
| Comparator Or Baseline | N-Desmethyl analog: predicted XLogP < 2.2 (increased H-bond donor count); N-Desbenzyl analog: predicted TPSA > 74.9 Ų (loss of lipophilic benzyl group); Class-level baseline: Optimal oral drug space is TPSA < 140 Ų and LogP < 5. |
| Quantified Difference | Target TPSA is ~46.5% below the 140 Ų oral absorption threshold; LogP is 2.8 units below the permeability ceiling, providing a wider safety margin compared to more lipophilic analogs. |
| Conditions | In silico prediction using XLogP3 algorithm; TPSA derived from 2D molecular topology (PubChem computed properties). |
Why This Matters
Quantifiable physicochemical differentiation guides selection when procuring compounds for cellular assays where passive permeability and solubility are critical; compounds with LogP > 3 often suffer from poor aqueous solubility and high protein binding, making the title compound's balanced profile procurement-relevant.
- [1] PubChem. 3-Acetyl-N-(4-(benzyl(methyl)amino)but-2-yn-1-yl)benzenesulfonamide. CID 71792931. https://pubchem.ncbi.nlm.nih.gov/compound/71792931 (accessed 2026-04-29). View Source
- [2] Lipinski, C. A.; Lombardo, F.; Dominy, B. W.; Feeney, P. J. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv. Drug Deliv. Rev. 2001, 46, 3-26. View Source
